

Structure elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-(1H-Tetrazol-5-yl)phenyl)boronic acid

Cat. No.: B132713

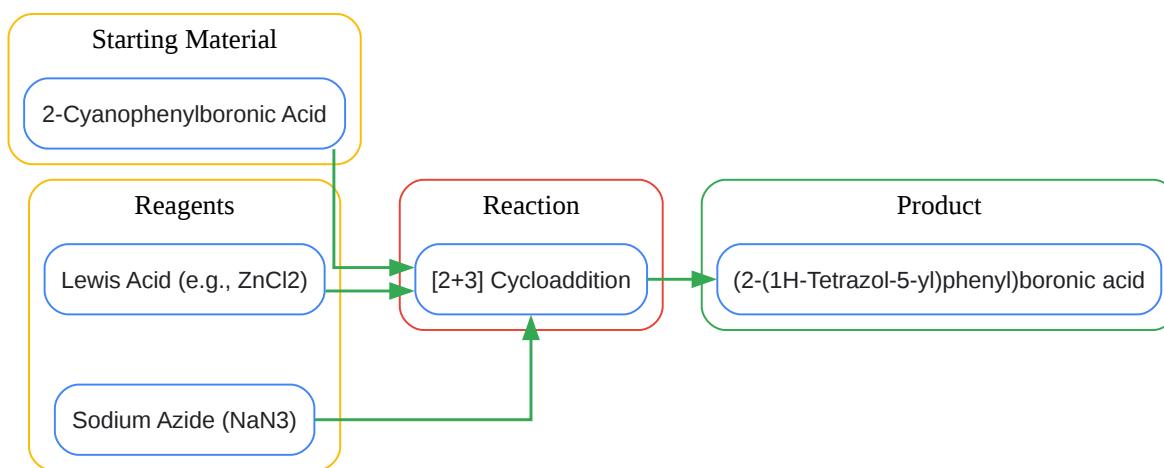
[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic acid moiety and a tetrazole ring, allows for diverse chemical modifications, making it a valuable building block in the synthesis of complex organic molecules and active pharmaceutical ingredients. The tetrazole group often serves as a bioisostere for a carboxylic acid, potentially improving the pharmacokinetic profile of drug candidates.^[1] This guide provides a comprehensive overview of the analytical methodologies for the complete structure elucidation of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid**, including predicted and comparative spectral data, detailed experimental protocols, and visual workflows.

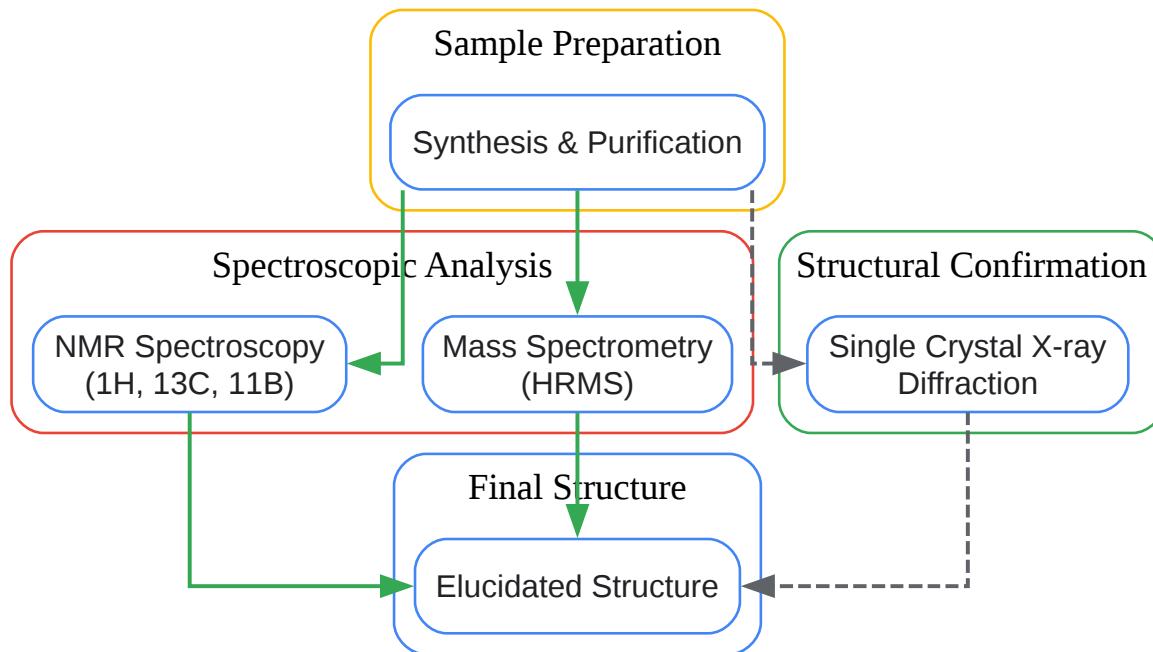

Chemical Structure and Properties

(2-(1H-Tetrazol-5-yl)phenyl)boronic acid is a white to off-white solid with the chemical formula $C_7H_7BN_4O_2$ and a molecular weight of 189.97 g/mol.^{[2][3][4]} It is typically used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.^{[1][4]}

Property	Value	Reference
IUPAC Name	[2-(2H-tetrazol-5-yl)phenyl]boronic acid	[3]
CAS Number	155884-01-8	[2][3][4]
Molecular Formula	C ₇ H ₇ BN ₄ O ₂	[2][3][4]
Molecular Weight	189.97 g/mol	[2][3][4]
Appearance	White to off-white solid	[2]
Melting Point	148-152 °C	[4]

Synthesis

A plausible synthetic route to **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid** starts from 2-cyanophenylboronic acid. The synthesis involves the [2+3] cycloaddition of an azide source, such as sodium azide, to the nitrile group of 2-cyanophenylboronic acid. This reaction is a common method for the formation of a tetrazole ring.



[Click to download full resolution via product page](#)

A plausible synthetic workflow for the target molecule.

Structure Elucidation Workflow

The comprehensive structural characterization of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid** involves a combination of spectroscopic and analytical techniques.

[Click to download full resolution via product page](#)

General workflow for structure elucidation.

Spectroscopic Data (Predicted and Comparative)

Due to the absence of publicly available experimental spectra for **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid**, the following data is predicted based on the analysis of similar compounds, such as phenylboronic acid and various tetrazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the exchangeable protons of the boronic acid and tetrazole groups.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~10.0 - 14.0	broad s	1H	Tetrazole N-H
~7.8 - 8.2	m	2H	Aromatic C-H
~7.4 - 7.7	m	2H	Aromatic C-H
~5.0 - 6.0	broad s	2H	Boronic acid O-H

^{13}C NMR (Carbon NMR): The carbon NMR spectrum will show signals for the aromatic carbons and the tetrazole carbon. The carbon attached to the boron atom may be difficult to observe.[5]

Predicted Chemical Shift (δ , ppm)	Assignment
~160	Tetrazole C5
~130 - 140	Aromatic C (quaternary)
~125 - 135	Aromatic C-H
Not observed	Aromatic C-B

^{11}B NMR (Boron NMR): The ^{11}B NMR spectrum is a key indicator of the coordination state of the boron atom. For a trigonal planar boronic acid, a single broad resonance is expected.

Predicted Chemical Shift (δ , ppm)	Assignment
~27 - 30	sp ² hybridized Boron

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

Ion	Calculated m/z
[M-H] ⁻	189.0584
[M+H] ⁺	191.0740

Experimental Protocols

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for boronic acids as it can help in observing the exchangeable protons.
- ¹H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
- ¹¹B NMR: Use a spectrometer equipped with a broadband probe. A boron-free quartz NMR tube is recommended to avoid background signals. The spectrum is typically referenced to BF₃·OEt₂ as an external standard.[6]

Mass Spectrometry

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
- Analysis: Acquire spectra in both positive and negative ion modes. The mobile phase can be a mixture of acetonitrile and water with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.

X-ray Crystallography

- Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from a suitable solvent or solvent mixture.
- Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo K α or Cu K α radiation.
- Structure Solution and Refinement: Process the collected data to determine the unit cell and space group. Solve the crystal structure using direct methods or Patterson methods, followed by refinement using full-matrix least-squares techniques.

Conclusion

The structural elucidation of **(2-(1H-Tetrazol-5-yl)phenyl)boronic acid** requires a multi-technique analytical approach. While direct experimental data is not readily available in the public domain, a combination of NMR spectroscopy (^1H , ^{13}C , and ^{11}B), high-resolution mass spectrometry, and single-crystal X-ray crystallography provides the necessary tools for unambiguous structure confirmation. The predicted and comparative data, along with the detailed experimental protocols provided in this guide, serve as a valuable resource for researchers working with this and related compounds in the fields of drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2-(1H-Tetrazol-5-yl)phenyl)boronic Acid|CAS 155884-01-8 [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 2-(Tetrazol-5-yl)phenylboronic acid = 95 155884-01-8 [sigmaaldrich.com]

- 5. rsc.org [rsc.org]
- 6. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- To cite this document: BenchChem. [Structure elucidation of (2-(1H-Tetrazol-5-yl)phenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b132713#structure-elucidation-of-2-1h-tetrazol-5-yl-phenyl-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com